(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one
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Overview
Description
(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which (1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,6R)-8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one include other bicyclic compounds with similar structural features, such as:
- 8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-ol
- 8,8-Dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-amine
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of chlorine atoms, which impart unique reactivity and properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.
Properties
CAS No. |
61286-84-8 |
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Molecular Formula |
C10H14Cl2O |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
(1R,6R)-8,8-dichloro-2,2-dimethylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C10H14Cl2O/c1-9(2)5-3-4-6-7(9)10(11,12)8(6)13/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
WSCADNLJOFNUCZ-RNFRBKRXSA-N |
Isomeric SMILES |
CC1(CCC[C@@H]2[C@H]1C(C2=O)(Cl)Cl)C |
Canonical SMILES |
CC1(CCCC2C1C(C2=O)(Cl)Cl)C |
Origin of Product |
United States |
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